
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorobenzyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(3-Cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C19H21FN6O and its molecular weight is 368.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiopharmaceutical Synthesis
A study by Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist with a structure involving complex urea derivatives, similar to the compound of interest. This synthesis, part of radiopharmaceutical research, illustrates the potential of such compounds in developing targeted radiotracers for imaging and therapeutic purposes, highlighting their significance in diagnostics and treatment of diseases (Mäding et al., 2006).
Antimicrobial Activity
Research on new aminobenzylated Mannich bases by Nimavat et al. (2004) explored compounds with structural similarities for their antimicrobial properties. These findings suggest that modifications of urea-based compounds, including those akin to the queried chemical, could be pivotal in developing new antimicrobial agents, addressing the rising concern of antibiotic resistance (Nimavat et al., 2004).
Antidepressant and Antimicrobial Agents
A study on urea derivatives demonstrated their dual functionality as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, proposing a novel approach toward efficient antidepressants. Additionally, bisthiourea derivatives showed potential as new therapeutics with anti-inflammatory and antimicrobial activities, indicating the broad therapeutic potential of urea-based compounds in treating various conditions, from depression to microbial infections and inflammation (Matzen et al., 2000; Kumara et al., 2017).
Neuropharmacological Applications
Research into dopamine D_4 receptor imaging agents and histamine H3 receptor antagonists explores the neuropharmacological implications of compounds structurally related to the one . These studies underscore the importance of such compounds in developing drugs targeting the central nervous system, offering insights into their potential application in treating neurological and psychiatric disorders (Tian Hai, 2002; Procopiou et al., 2007).
Analytical and Biochemical Studies
Other research focuses on the synthesis and structural determination of related compounds, investigating their properties and interactions with biological molecules. These studies contribute to a deeper understanding of the chemical and biological behavior of urea-based compounds, facilitating their application in analytical chemistry, molecular docking studies, and the development of biochemical assays (Lagisetty et al., 2009; Singh et al., 2017).
特性
IUPAC Name |
1-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN6O/c20-16-3-1-14(2-4-16)12-24-19(27)25-13-15-5-9-26(10-6-15)18-17(11-21)22-7-8-23-18/h1-4,7-8,15H,5-6,9-10,12-13H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWRLVRRDHKTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
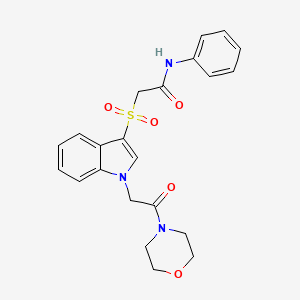
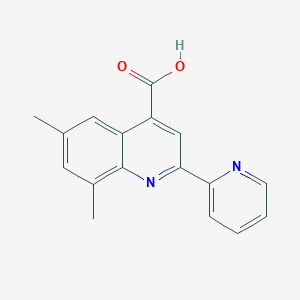
![2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2728654.png)

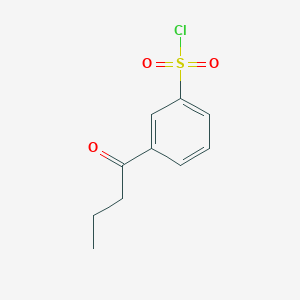

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2728662.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2728663.png)
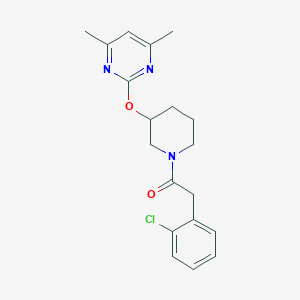
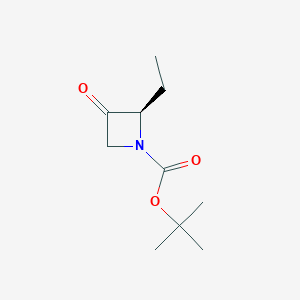
![2-hydroxy-9-methyl-N-(4-methylbenzyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2728667.png)
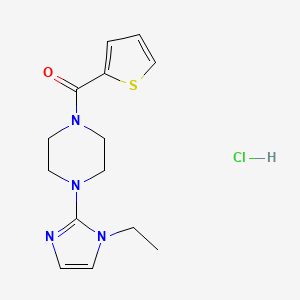
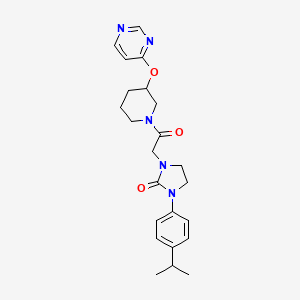
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B2728673.png)
